N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt
Overview
Description
Rilmenidine hemifumarate is an antihypertensive agent that selectively binds to I1 imidazoline receptors. It acts both centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport . This compound is known for its efficacy in lowering blood pressure and improving glucose metabolism, making it a valuable option for treating hypertension, especially in patients with metabolic syndrome or diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of rilmenidine hemifumarate likely follows similar synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Rilmenidine hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the imidazoline ring.
Reduction: Used to reduce any oxidized intermediates during synthesis.
Substitution: Functional group substitutions to achieve the desired pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are intermediates that eventually lead to the final rilmenidine hemifumarate compound. These intermediates are carefully monitored to ensure the correct structure and functionality .
Scientific Research Applications
Rilmenidine hemifumarate has a wide range of scientific research applications:
Mechanism of Action
Rilmenidine hemifumarate exerts its effects by selectively binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem, leading to a reduction in systemic sympathetic tone . This results in decreased total peripheral resistance and reduced blood pressure. Additionally, it inhibits the Na+/H+ antiport in the kidney, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another imidazoline receptor agonist but with a higher affinity for α2-adrenergic receptors.
Moxonidine: Similar to rilmenidine but with different pharmacokinetic properties.
Guanfacine: Primarily an α2-adrenergic receptor agonist with some imidazoline receptor activity.
Uniqueness of Rilmenidine Hemifumarate
Rilmenidine hemifumarate is unique due to its selective binding to I1 imidazoline receptors, which allows it to effectively reduce blood pressure with fewer side effects compared to other antihypertensive agents. Its ability to improve glucose metabolism and reduce microalbuminuria further distinguishes it from similar compounds .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFATBMLSYHRTC-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017676 | |
Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-68-7 | |
Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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